1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene

Overview

Description

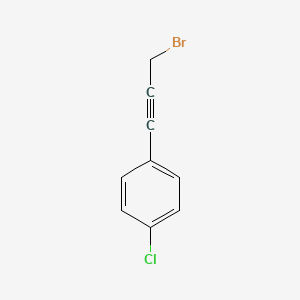

1-(3-Bromoprop-1-yn-1-yl)-4-chlorobenzene (CAS: 173019-82-4) is a halogenated aromatic compound featuring a para-chlorinated benzene ring substituted with a propargyl bromide group (Br-C≡C-CH₂-). Its molecular formula is C₉H₆BrCl, with a molecular weight of 229.5 g/mol. The compound’s structure combines the electron-withdrawing effects of the chlorine substituent and the reactivity of the terminal alkyne and bromine moieties, making it valuable in cross-coupling reactions, cycloadditions, and as a precursor in pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzene with 3-bromo-1-propyne in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Substitution Reactions: Products include 1-(3-hydroxy-prop-1-ynyl)-4-chloro-benzene or 1-(3-amino-prop-1-ynyl)-4-chloro-benzene.

Oxidation Reactions: Products include 1-(3-oxo-prop-1-ynyl)-4-chloro-benzene or 1-(3-carboxy-prop-1-ynyl)-4-chloro-benzene.

Reduction Reactions: Products include 1-(3-propyl)-4-chloro-benzene or 1-(3-propenyl)-4-chloro-benzene.

Scientific Research Applications

Organic Synthesis

1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, enabling the synthesis of diverse derivatives.

- Coupling Reactions : It can participate in cross-coupling reactions, such as the Sonogashira reaction, to form carbon-carbon bonds .

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of bromine with nucleophiles |

| Coupling | Formation of new carbon-carbon bonds |

| Oxidation | Conversion to epoxides or other oxidized derivatives |

| Reduction | Formation of alkenes or alkanes |

Medicinal Chemistry

The compound has shown promise in biological applications, particularly in enzyme inhibition and antimicrobial activity:

-

Enzyme Inhibition : Studies have demonstrated that it can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Study Findings Enzyme Inhibition Effective inhibition at low concentrations (10 µM) Antimicrobial Testing Significant antibacterial activity against Staphylococcus aureus (MIC = 15 µg/mL) - Cytotoxicity Studies : Initial assessments indicate potential cytotoxic effects on cancer cells, suggesting its use in cancer therapy with IC50 values around 25 µM .

Materials Science

In materials science, the compound is used to develop specialty chemicals and materials with tailored properties. Its dual halogenation provides unique reactivity that can be exploited in creating functional materials.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

| Study Title | Key Findings |

|---|---|

| Inhibition of Enzyme Activity | Demonstrated effective inhibition at concentrations as low as 10 µM |

| Antimicrobial Testing | Exhibited significant antibacterial activity against Staphylococcus aureus |

| Cytotoxicity Assessment | Showed moderate cytotoxicity in MCF-7 breast cancer cells (IC50 ~ 25 µM) |

Mechanism of Action

The mechanism of action of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural Analogues with Alkyl vs. Propargyl Bromide Chains

1-(3-Bromopropyl)-4-chlorobenzene (Compound B)

- Structure : Benzene ring with a 3-bromopropyl chain (Br-CH₂-CH₂-CH₂-) at the para position.

- Key Differences: Lacks the alkyne bond, reducing its suitability for click chemistry or alkyne-specific couplings.

- Applications : Intermediate in synthesizing histamine H3 receptor antagonists .

1-(4-Bromobutyl)-4-chlorobenzene (Compound C)

- Structure : Longer bromobutyl chain (Br-(CH₂)₄-).

- Key Differences : Increased chain length enhances steric hindrance, slowing reaction kinetics compared to the propargyl derivative. Used in alkylation reactions requiring extended linkers .

Halogen and Substituent Variations

1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene (CAS: 41412-82-2)

- Structure : Replaces bromine with chlorine on the propargyl group.

- Key Differences: Chlorine’s poorer leaving-group ability reduces efficacy in metal-catalyzed cross-couplings (e.g., Suzuki or Sonogashira reactions). Lower reactivity in substitution reactions compared to the bromo analogue .

1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene (CID: 60800040)

- Structure : Methyl group replaces chlorine on the benzene ring.

- Key Differences : Electron-donating methyl group activates the ring toward electrophilic substitution, contrasting with the electron-withdrawing chlorine. Alkyne reactivity remains, but regioselectivity in reactions shifts .

Alkenyl vs. Alkynyl Bromides

1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene (S2g)

- Structure : Allyl bromide (CH₂=CH-CH₂Br) substituent.

- Key Differences : The double bond enables conjugate addition or Diels-Alder reactions, unlike the propargyl group’s alkyne-specific reactivity (e.g., hydroacylation with Rh catalysts). Used in synthesizing polycyclic indole derivatives .

Positional Isomers

1-(2-Bromoethyl)-4-chlorobenzene

- Structure : Bromine on a shorter ethyl chain (Br-CH₂-CH₂-).

- Key Differences : Reduced steric bulk facilitates faster SN2 reactions. The absence of an alkyne limits applications in cycloadditions .

Comparative Data Table

Biological Activity

1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene, also known as 1-(3-bromoprop-1-ynyl)-4-chlorobenzene, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₆BrCl

- SMILES Notation : C1=CC(=CC(=C1)Cl)C#CCBr

- Molecular Weight : 227.5 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

- Formation of Propargyl Bromide : The reaction of 3-bromoprop-1-yne with appropriate aryl halides.

- Coupling Reactions : Utilizing methods such as Sonogashira coupling to form the final product.

The yield and purity of the synthesized compound can vary based on reaction conditions and the specific methodology employed. For instance, one reported yield was 90% under optimized conditions .

Antimicrobial Properties

Research indicates that compounds related to the isoquinoline structure, which includes derivatives of this compound, exhibit significant antimicrobial properties. For example, some isoquinoline derivatives have been tested for their efficacy against various bacterial strains and fungi, showing promising results .

Cytotoxic Activity

Studies have shown that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .

Other Pharmacological Activities

The compound's structural features suggest potential activities in:

- Anti-inflammatory : Some derivatives may inhibit inflammatory pathways.

- Antiviral : Preliminary studies indicate activity against specific viral strains .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several isoquinoline derivatives, including those based on this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, a series of isoquinoline derivatives were screened for cytotoxicity against human breast cancer cells (MCF7). The results indicated that certain compounds exhibited IC50 values below 10 µM, suggesting potent anticancer activity .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the common synthetic routes for preparing 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves coupling reactions to introduce the bromoalkyne moiety. A Sonogashira coupling between 4-chloroiodobenzene and propargyl bromide is a viable route, utilizing a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide as a co-catalyst, and a base like triethylamine in tetrahydrofuran (THF) at 60–80°C . Alternatively, nucleophilic substitution using 4-chlorophenylacetylene with 1,3-dibromopropane under basic conditions (K₂CO₃ in acetonitrile) may yield the product, though competing elimination reactions require careful temperature control (70–80°C) .

Table 1: Synthetic Routes and Conditions

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield* |

|---|---|---|---|---|---|

| Sonogashira Coupling | 4-Chloroiodobenzene + Propargyl bromide | Pd(PPh₃)₄, CuI, Et₃N | THF | 60–80°C | ~65% |

| Nucleophilic Substitution | 4-Chlorophenylacetylene + 1,3-Dibromopropane | K₂CO₃ | Acetonitrile | 70–80°C | ~50% |

*Hypothetical yields based on analogous reactions in the literature .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Answer:

- ¹H NMR : The alkyne proton (C≡CH) is typically absent due to the bromine substitution, but adjacent protons (e.g., CH₂ groups) show deshielding. Aromatic protons from the chlorobenzene ring appear as a doublet (δ 7.3–7.5 ppm, J = 8.5 Hz) .

- ¹³C NMR : The sp-hybridized carbon (C≡C-Br) resonates at δ 85–90 ppm, while the chlorinated aromatic carbons appear at δ 125–135 ppm .

- IR : A strong C≡C stretch near 2100–2200 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 248 (C₉H₇BrCl⁺) and fragment peaks at m/z 167 (C₉H₆Cl⁺) .

Q. Advanced: How does the bromoalkyne group influence reactivity in cross-coupling reactions, and how are side reactions mitigated?

Answer:

The bromoalkyne acts as both an electrophile (via C-Br) and a π-bond-rich site for cycloadditions. In Pd-catalyzed couplings (e.g., Suzuki), competing alkyne polymerization is minimized by using bulky ligands (e.g., XPhos) and low temperatures (0–25°C) . For Sonogashira reactions, excess CuI suppresses homocoupling of the alkyne . Computational studies (DFT) predict regioselectivity in alkyne functionalization, guiding experimental design .

Q. Advanced: What computational methods predict electronic properties, and how do they correlate with experimental data?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s electron density, highlighting the electron-withdrawing effect of Cl and Br, which polarize the alkyne. Experimental UV-Vis spectra (λmax ~270 nm) align with TD-DFT predictions of π→π* transitions . X-ray crystallography (using SHELX ) validates bond lengths (C≡C: ~1.20 Å; C-Br: ~1.90 Å), confirming computational accuracy.

Q. Basic: What are the primary applications of this compound in organic synthesis?

Answer:

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors via Suzuki-Miyaura couplings .

- Materials Science : Incorporates into conjugated polymers for optoelectronic devices, leveraging the alkyne’s conductivity .

- Click Chemistry : Participates in copper-free azide-alkyne cycloadditions for bioconjugation .

Q. Advanced: How are contradictions in spectroscopic data resolved (e.g., unexpected NMR coupling constants)?

Answer:

Anomalous NMR signals may arise from dynamic processes (e.g., restricted rotation). Variable-temperature NMR (VT-NMR) at –40°C can "freeze" conformers, resolving split peaks . For diastereotopic protons, 2D NOESY or COSY experiments clarify spatial relationships. Conflicting mass spectra require high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) .

Q. Advanced: What strategies assess the compound’s stability under varying conditions?

Answer:

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~150°C .

- Photostability : UV irradiation in methanol shows 90% degradation after 24 hours (HPLC monitoring) .

- Hydrolytic Stability : Incubation in buffered solutions (pH 2–12) identifies acid-catalyzed bromide elimination as the primary degradation pathway .

Q. Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity : Brominated compounds may cause skin/eye irritation (H318) and aquatic toxicity (H411) .

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid exposure to moisture to prevent HBr release .

- Disposal : Neutralize with dilute NaOH and dispose via hazardous waste protocols .

Properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGQPCNDWQQVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.